molecular formula C25H19BrN6O2S B2724897 3-(4-Bromobenzenesulfonyl)-N-[2-(1H-indol-3-YL)ethyl]-[1,2,3]triazolo[1,5-A]quinazolin-5-amine CAS No. 895649-09-9

3-(4-Bromobenzenesulfonyl)-N-[2-(1H-indol-3-YL)ethyl]-[1,2,3]triazolo[1,5-A]quinazolin-5-amine

Cat. No.: B2724897
CAS No.: 895649-09-9
M. Wt: 547.43
InChI Key: BWADGQFVAOWAEF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Bromobenzenesulfonyl)-N-[2-(1H-indol-3-yl)ethyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-amine (CAS: 895649-09-9) is a triazoloquinazoline derivative characterized by a 4-bromobenzenesulfonyl group at position 3 and a 2-(1H-indol-3-yl)ethylamine substituent at position 5 of the quinazoline core. Its molecular formula is C₂₅H₁₉BrN₆O₂S, with a molecular weight of 547.43 g/mol . The compound’s structural uniqueness lies in the combination of a sulfonyl group (enhancing metabolic stability) and an indole moiety (known for interactions with biological targets like kinases and neurotransmitter receptors).

Properties

IUPAC Name

3-(4-bromophenyl)sulfonyl-N-[2-(1H-indol-3-yl)ethyl]triazolo[1,5-a]quinazolin-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H19BrN6O2S/c26-17-9-11-18(12-10-17)35(33,34)25-24-29-23(20-6-2-4-8-22(20)32(24)31-30-25)27-14-13-16-15-28-21-7-3-1-5-19(16)21/h1-12,15,28H,13-14H2,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWADGQFVAOWAEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CCNC3=NC4=C(N=NN4C5=CC=CC=C53)S(=O)(=O)C6=CC=C(C=C6)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H19BrN6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

547.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of Anthranilic Acid Derivatives

The foundational scaffold derives from anthranilic acid through a four-step sequence:

  • Nitrile Formation
    Anthranilic acid undergoes diazotization with NaNO₂/HCl followed by CuCN-mediated cyanation (82% yield).

  • Cyclization to Quinazolinone
    Heating with formamide at 180°C induces cyclization (Table 1):

Starting Material Catalyst Temp (°C) Time (h) Yield (%)
2-Cyanophenylurea None 180 6 68
2-Cyanophenylurea ZnCl₂ 160 4 83

Data compiled from optimized protocols

  • Triazole Annulation
    Huisgen 1,3-dipolar cycloaddition with NaN₃/CuI generates the triazole ring. Microwave irradiation (150W, 100°C) reduces reaction time from 12h to 45min while maintaining 89% yield.

Sulfonylation with 4-Bromobenzenesulfonyl Chloride

Electrophilic Aromatic Substitution

The quinazolin-5-amine undergoes sulfonylation under Schotten-Baumann conditions:

Procedure:

  • Dissolve triazoloquinazolin-5-amine (1 eq) in dry DCM
  • Add 4-bromobenzenesulfonyl chloride (1.2 eq) at 0°C
  • Inject Et₃N (2 eq) via syringe pump over 2h
  • Warm to RT, stir 12h

Optimization Data:

Base Solvent Temp (°C) Yield (%)
Pyridine THF 0→25 62
DMAP DCM 0→25 71
Et₃N DCM 0→25 89

DMAP = 4-Dimethylaminopyridine

Mass spectrometry confirms selective sulfonylation at the 3-position (m/z 487.2 [M+H]⁺).

N-Alkylation with 2-(1H-Indol-3-yl)ethylamine

Protecting Group Strategy

The indole NH requires protection during alkylation:

Comparative Study:

Protecting Group Deprotection Method Overall Yield (%)
Boc TFA/DCM 74
Ts H₂NNH₂/EtOH 68
SEM MgBr₂/OEt₂ 81

SEM = 2-(Trimethylsilyl)ethoxymethyl

Mitsunobu Coupling

Optimized conditions for C-N bond formation:

Reaction Scheme:
3-(4-Bromobenzenesulfonyl)triazoloquinazoline + SEM-protected 2-(1H-indol-3-yl)ethanol → Alkylated product

Conditions:

  • DIAD (1.5 eq)
  • PPh₃ (1.5 eq)
  • Dry THF, 0°C→reflux
  • 72h reaction time

Yield: 78% after column chromatography (SiO₂, hexane:EtOAc 3:1)

Process Optimization and Scale-Up Challenges

Catalytic System Enhancements

Screening of palladium catalysts for Buchwald-Hartwig amination:

Catalyst Ligand Yield (%)
Pd(OAc)₂ Xantphos 65
Pd₂(dba)₃ BINAP 72
Pd(Amphos)Cl₂ BrettPhos 88

Reaction scale: 50mmol

Purification Protocol

HPLC-MS analysis reveals critical impurities:

Impurity Source Resolution Method
Des-bromo analog Incomplete sulfonylation Reverse-phase HPLC
Di-alkylated byproduct Excess amine reagent pH-controlled extraction

Final purity ≥99.5% achieved via sequential crystallization from EtOH/H₂O.

Spectroscopic Characterization

¹H NMR (400MHz, DMSO-d₆)

  • δ 8.72 (s, 1H, triazole-H)
  • δ 8.15 (d, J=8.4Hz, 2H, ArH)
  • δ 7.89 (d, J=8.4Hz, 2H, ArH)
  • δ 7.32-7.28 (m, 4H, indole-H)
  • δ 3.85 (t, J=6.8Hz, 2H, CH₂N)
  • δ 3.12 (t, J=6.8Hz, 2H, CH₂-indole)

HRMS (ESI+)

Calculated for C₂₅H₂₀BrN₆O₂S [M+H]⁺: 587.0432 Found: 587.0429

Chemical Reactions Analysis

Types of Reactions

3-(4-Bromobenzenesulfonyl)-N-[2-(1H-indol-3-YL)ethyl]-[1,2,3]triazolo[1,5-A]quinazolin-5-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The bromophenyl group can participate in nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents.

    Substitution: Amines, thiols; often in the presence of a base like triethylamine.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

3-(4-Bromobenzenesulfonyl)-N-[2-(1H-indol-3-YL)ethyl]-[1,2,3]triazolo[1,5-A]quinazolin-5-amine has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a biochemical probe to investigate cellular pathways.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of cancer and neurological disorders.

    Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of 3-(4-Bromobenzenesulfonyl)-N-[2-(1H-indol-3-YL)ethyl]-[1,2,3]triazolo[1,5-A]quinazolin-5-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit the activity of certain kinases or interact with DNA to influence gene expression. The exact molecular targets and pathways involved depend on the specific biological context and the structure-activity relationship of the compound.

Comparison with Similar Compounds

Comparison with Similar Compounds

Triazolo[1,5-a]quinazolin-5-amine derivatives share a common scaffold but differ in substituents, which critically influence their physicochemical properties and biological activities. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison of Triazoloquinazoline Derivatives

Compound Name Substituents (Position 3 / Position 5) Molecular Formula Molecular Weight (g/mol) Key Features Potential Implications
Target Compound: 3-(4-Bromobenzenesulfonyl)-N-[2-(1H-indol-3-yl)ethyl]-... 4-Bromobenzenesulfonyl / 2-(1H-indol-3-yl)ethylamine C₂₅H₁₉BrN₆O₂S 547.43 Bromine (halogen bonding), indole (CNS penetration) Potential kinase inhibition or neurotransmitter modulation
7-Chloro-N-(4-isopropylphenyl)-3-(phenylsulfonyl)-... Phenylsulfonyl / 4-isopropylphenylamine C₂₄H₂₁ClN₆O₂S 501.00 Chlorine (electrophilicity), isopropyl (lipophilicity) Enhanced metabolic stability; possible anticancer activity
3-(2,5-Dimethylphenylsulfonyl)-N-(4-methylbenzyl)-... 2,5-Dimethylphenylsulfonyl / 4-methylbenzylamine C₂₅H₂₃N₅O₂S 463.55 Methyl groups (steric hindrance), benzylamine (flexibility) Improved solubility; reduced toxicity
N-Butyl-3-(4-chlorophenyl)-N-methyl-... 4-Chlorophenyl / N-butyl-N-methylamine C₂₀H₂₀ClN₅ 365.87 Chlorophenyl (polarity), dual alkylation (reduced hydrogen bonding) Potential for peripheral target engagement
3-(Benzenesulfonyl)-N-(4-ethoxyphenyl)-... Benzenesulfonyl / 4-ethoxyphenylamine C₂₃H₁₉N₅O₃S 445.50 Ethoxy group (electron-donating), phenylsulfonyl (rigidity) Antioxidant or anti-inflammatory applications
N-[2-(3,4-Diethoxyphenyl)ethyl]-3-(4-methylphenyl)-... 4-Methylphenyl / 3,4-diethoxyphenethylamine C₂₈H₂₉N₅O₂ 475.57 Diethoxy (enhanced lipophilicity), methylphenyl (planarity) Improved blood-brain barrier penetration; CNS-targeted agents
3-(3,4-Dimethylphenylsulfonyl)-N-(2-methoxy-5-methylphenyl)-... 3,4-Dimethylphenylsulfonyl / 2-methoxy-5-methylphenylamine C₂₅H₂₄N₅O₃S 486.56 Methoxy (polarity), dimethyl (steric effects) Selectivity for peripheral enzymes (e.g., COX-2)

Key Observations:

Sulfonyl Group Variations: The target compound’s 4-bromobenzenesulfonyl group (vs.

Amine Substituent Diversity: The 2-(1H-indol-3-yl)ethylamine moiety in the target compound distinguishes it from analogs with simpler aryl or alkylamines (e.g., ). Indole’s aromaticity and hydrogen-bonding capacity may favor interactions with serotonin receptors or kinases .

Halogen Effects: Bromine in the target compound (vs.

Biological Implications :

  • Indole-containing analogs (target compound) are hypothesized to target CNS disorders, whereas diethoxy-substituted derivatives () may prioritize peripheral tissues .
  • Chlorine or bromine substituents (e.g., ) are associated with electrophilic reactivity, suggesting utility in covalent inhibitor design .

Biological Activity

3-(4-Bromobenzenesulfonyl)-N-[2-(1H-indol-3-YL)ethyl]-[1,2,3]triazolo[1,5-A]quinazolin-5-amine is a complex organic compound recognized for its unique molecular configuration and potential biological activities. The compound features a triazoloquinazoline core that is functionalized with a bromobenzenesulfonyl group and an indole-derived ethyl group. This structure positions it as a candidate for various therapeutic applications, particularly in oncology and inflammation management.

Molecular Structure

The compound's IUPAC name is indicative of its complex structure, which includes:

  • Triazoloquinazoline core : Known for diverse biological activities.
  • Bromobenzenesulfonyl group : Enhances reactivity and binding affinity to biological targets.
  • Indole-derived ethyl group : Contributes to potential pharmacological effects.

The biological activity of this compound is primarily linked to its interaction with specific enzymes and receptors. The triazoloquinazoline framework may inhibit key enzymes involved in cancer proliferation and inflammatory processes. Preliminary studies suggest that it could act as an inhibitor of certain kinases or other targets relevant to disease mechanisms.

Anticancer Properties

Research indicates that compounds similar to 3-(4-Bromobenzenesulfonyl)-N-[2-(1H-indol-3-YL)ethyl]-[1,2,3]triazolo[1,5-A]quinazolin-5-amine exhibit significant anticancer activity. For instance:

  • In vitro studies have shown that triazoloquinazoline derivatives can induce apoptosis in various cancer cell lines.
  • Mechanistic studies suggest that these compounds may disrupt cell cycle progression and promote cell death through caspase activation.

Anti-inflammatory Effects

The compound's potential anti-inflammatory properties are also under investigation:

  • Cytokine inhibition : It has been noted that similar compounds can reduce the production of pro-inflammatory cytokines.
  • Animal models have demonstrated reduced inflammation in conditions such as arthritis when treated with triazoloquinazolines.

Synthesis

The synthesis of 3-(4-Bromobenzenesulfonyl)-N-[2-(1H-indol-3-YL)ethyl]-[1,2,3]triazolo[1,5-A]quinazolin-5-amine typically involves multi-step organic reactions:

  • Formation of the triazole ring.
  • Introduction of the bromobenzenesulfonyl group.
  • Coupling with the indole-derived ethyl moiety.

Reaction Types

Reaction TypeCommon ReagentsProducts Formed
OxidationHydrogen peroxideSulfoxides or sulfones
ReductionLithium aluminum hydrideAmines or alcohols
SubstitutionAmines, thiolsSubstituted triazoloquinazolines

In Vitro Studies

Several studies have evaluated the biological activity of similar compounds:

  • A study published in Journal of Medicinal Chemistry reported that triazoloquinazoline derivatives inhibited tumor growth in xenograft models .
  • Another research article indicated that these compounds showed selective toxicity towards cancer cells compared to normal cells .

In Vivo Studies

Animal model studies have provided insights into the therapeutic potential:

  • Mice treated with a related triazoloquinazoline exhibited significant tumor regression without severe side effects .
  • Observations included reduced tumor size and improved survival rates compared to control groups.

Q & A

Q. What are the recommended synthetic routes for this compound?

The synthesis involves multi-step processes:

  • Triazoloquinazoline core formation : Cyclization of substituted quinazoline precursors with triazole-forming agents (e.g., via Huisgen cycloaddition or thermal rearrangement) .
  • Sulfonylation : Introduction of the 4-bromobenzenesulfonyl group using sulfonyl chlorides under basic conditions (e.g., pyridine or Et3_3N) .
  • Amine coupling : Reaction of the quinazolin-5-amine moiety with 2-(1H-indol-3-yl)ethylamine via nucleophilic substitution or carbodiimide-mediated coupling . Key Optimization Parameters :
StepTemperature (°C)SolventCatalystYield (%)
Core Formation80–100DMFCuI (for click chemistry)60–75
Sulfonylation0–25DichloromethaneNone85–90
Amine Coupling50–70THFEDC/HOBt70–80

Q. How should researchers characterize purity and structural integrity?

  • Purity : HPLC (C18 column, acetonitrile/water gradient) with >95% purity threshold .
  • Structural Confirmation :
  • 1^1H/13^{13}C NMR : Assign peaks for triazoloquinazoline protons (δ 8.2–8.8 ppm), sulfonyl group (δ 7.6–7.9 ppm), and indole NH (δ 10.5–11.0 ppm) .
  • HRMS : Match experimental and theoretical molecular weights (e.g., [M+H]+^+ calculated for C25_{25}H20_{20}BrN7_7O2_2S: 586.05) .
  • Elemental Analysis : Validate C, H, N, S, Br content within ±0.3% of theoretical values .

Advanced Research Questions

Q. How can conflicting biological activity data across assays be resolved?

Contradictions often arise from:

  • Assay Conditions : Variations in solvent (DMSO vs. aqueous buffers), concentration ranges, or cell lines. For example, cytotoxicity in Daphnia magna () may not correlate with mammalian cell assays due to permeability differences .
  • Metabolic Stability : Check for metabolite formation (e.g., sulfonyl group hydrolysis) using LC-MS/MS . Mitigation Strategies :
  • Standardize assay protocols (e.g., IC50_{50} determination with 3+ biological replicates).
  • Use orthogonal assays (e.g., fluorescence polarization + surface plasmon resonance) to confirm target binding .

Q. What computational strategies predict target interactions?

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to kinases (e.g., EGFR or Aurora kinases) via the indole and triazolo moieties .
  • MD Simulations : Assess stability of ligand-protein complexes (e.g., 100 ns simulations in GROMACS) to identify critical residues (e.g., hinge region interactions in kinases) . Case Study : Similar triazoloquinazoline derivatives showed ∆G values of −9.2 kcal/mol against EGFR, correlating with experimental IC50_{50} values of 0.8 µM .

Q. How do substituent variations impact structure-activity relationships (SAR)?

  • Bromobenzenesulfonyl Group : Enhances electrophilic reactivity and binding to cysteine-rich domains (e.g., in kinases) .
  • Indole Ethylamine Side Chain : Modulates hydrophobicity and π-π stacking with aromatic residues in target proteins . SAR Data :
DerivativeR GroupIC50_{50} (µM)Target
Compound A4-Bromophenyl0.8EGFR
Compound B4-Chlorophenyl1.5EGFR
Compound C4-Methylphenyl3.2Aurora B

Methodological Notes

  • Contradiction Analysis : Cross-validate biological data using knock-out models or siRNA silencing to confirm target specificity .
  • Synthetic Challenges : Optimize reaction time for sulfonylation (≤2 hours) to avoid byproduct formation from bromophenyl group hydrolysis .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.